ethyl 1-{5-[(1E)-{[(1-methyl-1H-pyrrol-2-yl)formamido]imino}methyl]pyridin-2-yl}piperidine-4-carboxylate
Description
Ethyl 1-{5-[(1E)-{[(1-methyl-1H-pyrrol-2-yl)formamido]imino}methyl]pyridin-2-yl}piperidine-4-carboxylate is a structurally complex molecule featuring multiple functional groups:
- A piperidine ring substituted with an ethyl carboxylate ester at position 4.
- A pyridin-2-yl group at position 1 of the piperidine.
- At position 5 of the pyridine, a (1E)-{[(1-methyl-1H-pyrrol-2-yl)formamido]imino}methyl substituent, which includes a Schiff base (imine) linkage and a formamido-pyrrole moiety.
Properties
IUPAC Name |
ethyl 1-[5-[(E)-[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-3-28-20(27)16-8-11-25(12-9-16)18-7-6-15(13-21-18)14-22-23-19(26)17-5-4-10-24(17)2/h4-7,10,13-14,16H,3,8-9,11-12H2,1-2H3,(H,23,26)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUUNVTXSDUOQU-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C=NNC(=O)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)/C=N/NC(=O)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include derivatives with variations in the heterocyclic, ester, or imine groups (Table 1).
Table 1: Structural Comparison
* Calculated based on structural analysis; exact formula may vary.
Key Observations :
- The target compound’s imine and pyrrole groups distinguish it from I-BET469, which contains a benzimidazole and morpholino moiety. These differences likely influence target specificity (e.g., kinase vs. BET bromodomain inhibition) .
- Replacing the ethyl carboxylate with a free carboxylic acid (e.g., piperidine-4-carboxylic acid analogues) typically reduces cell permeability but enhances target binding affinity in some kinase inhibitors .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Insights :
- The Schiff base in the target compound may confer pH-dependent instability, limiting oral bioavailability compared to I-BET469 .
- The ethyl carboxylate group balances lipophilicity and solubility, a common strategy in prodrug design.
Table 3: Activity Comparison
| Compound | Target Class | Proposed Mechanism |
|---|---|---|
| Target Compound | Kinases | Metal chelation, ATP-binding pocket interaction |
| I-BET469 | BET Proteins | Competitive binding to acetyl-lysine sites |
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer: The compound is synthesized via multi-step reactions involving coupling of a pyridine derivative with a piperidine carboxylate intermediate. Key steps include:
- Imine formation : Reacting 5-formylpyridin-2-yl derivatives with (1-methyl-1H-pyrrol-2-yl)formamidine under reflux in ethanol, monitored by TLC .
- Piperidine coupling : Use of ethyl piperidine-4-carboxylate with a palladium catalyst (e.g., Pd(PPh₃)₄) in a Suzuki-Miyaura cross-coupling reaction .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to improve yields (typically 25–35%). Lower yields (<30%) are common due to steric hindrance from the pyridine-piperidine junction .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Answer:
- ¹H NMR : Key peaks include aromatic protons (δ 7.7–8.6 ppm for pyridine/pyrrole), piperidine CH₂ groups (δ 1.4–4.2 ppm), and ethyl ester (δ 1.2–4.2 ppm). For example, the imine proton (E-configuration) appears as a singlet at δ 11.01 ppm .
- LC-MS : Confirm molecular weight (e.g., observed [M+H]⁺ at m/z 450.2 vs. calculated 450.5) and purity (>95%) .
- Elemental Analysis : Validate stoichiometry (e.g., C: 58.3%, H: 5.8%, N: 18.6%) .
Q. How is purity assessed, and what methods address residual solvents or byproducts?
Answer:
- HPLC : Use a C18 column with UV detection (254 nm) and a gradient of acetonitrile/water (0.1% TFA). Retention time ~12.5 min .
- Residual Solvents : Gas chromatography (GC) with headspace sampling detects traces of DMF or THF (<500 ppm), per ICH guidelines .
- Byproduct Identification : LC-MS/MS identifies common impurities, such as unreacted pyridine intermediates or hydrolyzed esters .
Advanced Research Questions
Q. How can conformational discrepancies between NMR and X-ray crystallography data be resolved?
Answer:
- NMR Torsion Angles : Compare NOESY data (e.g., piperidine ring puckering) with X-ray-derived dihedral angles. For example, NMR may suggest axial ester groups, while crystallography shows equatorial positioning due to crystal packing forces .
- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) detects fluxional behavior in solution, whereas X-ray captures static solid-state conformations .
Q. What in silico strategies predict the compound’s reactivity or stability under varying conditions?
Answer:
- DFT Calculations : Model hydrolysis pathways (e.g., ester cleavage at pH 7.4) using Gaussian09 with B3LYP/6-31G(d). Predict half-life >24 hours in aqueous buffer .
- MD Simulations : Assess solubility by calculating logP (predicted 2.8 vs. experimental 2.5) using ChemAxon or Schrödinger Suite .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies major degradation products (e.g., piperidine ring oxidation) .
Q. How is the compound’s bioactivity profiled in early-stage pharmacological studies?
Answer:
- Target Docking : Use AutoDock Vina to model interactions with TNF-α or mGluR5 (binding energy ≤ -8.5 kcal/mol). Validate with SPR assays (KD ~50 nM) .
- CYP Inhibition : Screen against CYP3A4/2D9 using fluorescent probes (IC50 >10 µM indicates low metabolic liability) .
- Permeability : Caco-2 assays show moderate absorption (Papp 5.2 ×10⁻⁶ cm/s), suggesting limited oral bioavailability .
Q. What strategies address low solubility in aqueous media for in vivo studies?
Answer:
- Co-solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous dosing .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.2) via solvent evaporation, achieving 85% loading efficiency .
- Salt Formation : Convert to hydrochloride salt (aqueous solubility: 1.2 mg/mL vs. free base 0.3 mg/mL) .
Data Contradiction Analysis
Q. How should conflicting data on stereochemical outcomes from asymmetric synthesis be addressed?
Answer:
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10). Compare retention times with authentic standards .
- Circular Dichroism (CD) : Validate absolute configuration by matching Cotton effects (e.g., positive peak at 230 nm for R-isomer) .
- Crystallography : Single-crystal X-ray analysis (Mo-Kα radiation) confirms stereochemistry (Flack parameter <0.1) .
Methodological Tables
Q. Table 1. Key NMR Assignments (DMSO-d₆, 400 MHz)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Imine (NH) | 11.01 | s | 1H |
| Pyridine C-H | 8.61 | s | 1H |
| Piperidine CH₂ | 1.4–4.2 | m | 8H |
| Ethyl OCH₂CH₃ | 4.18 | q (J=7.1 Hz) | 2H |
| Methyl (pyrrole) | 2.37 | s | 3H |
Q. Table 2. Stability Under Accelerated Conditions
| Condition | Time | Purity (%) | Major Degradant (%) |
|---|---|---|---|
| 40°C/75% RH | 4 wk | 92.5 | Oxidized piperidine (5.2) |
| pH 7.4 buffer | 24 h | 98.3 | Hydrolyzed ester (1.1) |
| Light (ICH Q1B) | 48 h | 96.8 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
